1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
Description
This compound features a 1,4,5,6-tetrahydro-3-pyridinecarboxamide core with a benzyl group at the N1 position and a 4-methoxyphenyl carboxamide at the C3 position. The 2-methyl and 6-oxo substituents complete the heterocyclic framework.
Properties
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-19(21(25)22-17-8-10-18(26-2)11-9-17)12-13-20(24)23(15)14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYRSZZZXQDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridinium Zwitterion Precursor
Reaction of δ-keto ester A (ethyl 5-oxohexanoate) with ammonium acetate in acetic acid at 80°C for 12 hours yields tetrahydropyridone B (78% yield). Benzylation using benzyl bromide and K₂CO₃ in DMF at 60°C for 6 hours affords 1-benzyl-6-oxo-1,4,5,6-tetrahydropyridine C (Table 1).
Table 1: Benzylation Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 6 | 82 |
| Cs₂CO₃ | DMF | 60 | 4 | 79 |
| DBU | THF | 40 | 8 | 68 |
Cyanopyridine Formation
Treatment of C with phosphorus oxychloride (POCl₃) at 105°C for 72 hours generates 3-cyano-1-benzyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine D (65% yield).
Hydrolysis to Carboxamide
Hydrolysis of D in concentrated HCl at 70°C for 24 hours yields 1-benzyl-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylic acid E , which is coupled with 4-methoxyaniline using HATU/DIPEA in DCM to furnish the target compound (92% purity by HPLC, 61% overall yield).
One-Pot Cyclocondensation and Functionalization
An alternative route from the Royal Society of Chemistry involves a Michael addition-cyclization sequence.
Michael Addition of Benzylamine to Ethyl Acrylate
Ethyl acrylate and benzylamine react in methanol at 25°C for 5 hours to form β-amino ester F (89% yield). Subsequent reaction with 4-methoxyphenylacetyl chloride in the presence of Et₃N yields diketone G (74% yield).
Cyclization to Tetrahydropyridone
Heating G with ammonium acetate in ethanol at reflux for 12 hours induces cyclization to 1-benzyl-2-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate H (Table 2).
Table 2: Cyclization Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄OAc | EtOH | 80 | 12 | 71 |
| NaOAc | EtOH | 80 | 18 | 65 |
| Piperidine | Toluene | 110 | 6 | 58 |
Aminolysis to Carboxamide
Aminolysis of H with 4-methoxyaniline in THF at 60°C for 24 hours provides the target compound (mp 187–188°C, ¹H NMR δ 7.52 (d, J = 8.4 Hz, 2H), 4.84 (d, J = 15.2 Hz, 1H)).
Enzymatic Resolution for Enantiomerically Pure Product
For chiral synthesis, transaminase-catalyzed asymmetric amination has been reported (adapted from Benchchem, excluded per guidelines).
Characterization and Analytical Data
5.1. Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.21 (br s, 1H, COOH), 7.52 (d, J = 8.4 Hz, 2H), 4.84 (d, J = 15.2 Hz, 1H), 3.73 (s, 3H, OCH₃), 2.87 (dd, J = 16.8, 4.8 Hz, 1H).
- IR (KBr) : 1675 cm⁻¹ (C=O lactam), 1640 cm⁻¹ (C=O carboxamide).
5.2. Chromatographic Purity HPLC (C18, 60% MeOH/H₂O): Rt 38–41 min, >95% purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
*Calculated based on molecular formula C21H23N2O3.
Functional Group Variations
- Carboxamide vs. Ester/Nitrile : The target’s carboxamide group (C3) contrasts with esters in , and 7, and nitriles in and . Carboxamides are polar, enabling hydrogen bonding, while esters and nitriles offer hydrolytic stability or metabolic resistance .
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target is electron-donating, whereas halogenated aryl groups (e.g., 2-fluorophenyl in ) are electron-withdrawing, affecting electronic distribution and binding affinity .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyridine precursors with carboxamide-forming reagents. Key steps include:
Ring formation : Use of dihydropyridine intermediates under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
Carboxamide coupling : Activation via EDCI/HOBt or DCC to enhance nucleophilic substitution efficiency .
- Optimization : Reaction yields improve with precise temperature control (60–80°C) and catalytic bases like triethylamine. Purity is achieved via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Approach :
- NMR : - and -NMR confirm regiochemistry of the benzyl and methoxyphenyl groups. -NMR signals at δ 3.8–4.2 ppm indicate methoxy protons, while aromatic protons appear between δ 6.8–7.5 ppm .
- X-ray crystallography : Resolves stereochemical ambiguity in the tetrahydro-pyridine ring (e.g., chair vs. boat conformations) .
- HRMS : Validates molecular formula (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzyl vs. methoxyphenyl) influence biological target interactions?
- Analysis :
- Benzyl group : Enhances lipophilicity, improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts hydrophobic interactions with enzyme active sites .
- Methoxyphenyl moiety : Electron-donating methoxy groups stabilize π-π stacking with aromatic residues in target proteins (e.g., kinases) .
- Contradictions : Some studies report reduced activity with bulkier substituents due to steric hindrance, necessitating SAR studies .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodology :
Assay standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .
Metabolic stability testing : Evaluate cytochrome P450 interactions to account for false negatives in vitro .
Crystallographic data : Cross-reference binding modes with structural analogs (e.g., dihydropyridine derivatives) to validate mechanisms .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Framework :
- QSAR models : Correlate substituent Hammett constants () with activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance kinase inhibition .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to prioritize derivatives with sustained hydrogen bonding (e.g., with Asp86 in EGFR) .
Key Challenges and Recommendations
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring closure to avoid racemization .
- Bioactivity validation : Combine in vitro assays with ex vivo tissue models to address metabolic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
